1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one
Description
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one features an 8-azabicyclo[3.2.1]oct-2-ene core fused with a 2-(4-chlorophenoxy)-2-methylpropan-1-one moiety. The 4-chlorophenoxy group may enhance lipophilicity and influence binding affinity, while the ketone functionality contributes to stability.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-17(2,21-15-10-6-12(18)7-11-15)16(20)19-13-4-3-5-14(19)9-8-13/h3-4,6-7,10-11,13-14H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUHJWVZQNWYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCC1C=CC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one” typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the chlorophenoxy group: This step may involve a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate electrophile.
Final assembly: The final step involves coupling the bicyclic structure with the chlorophenoxy group under specific conditions, possibly using a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure.
Reduction: Reduction reactions could be used to modify the functional groups attached to the bicyclic core.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution reagents: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Biological Applications
The compound has shown promise in several areas of biological research:
1. Medicinal Chemistry
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines, potentially due to its ability to induce apoptosis or inhibit cell proliferation.
2. Neuropharmacology
- Cognitive Enhancement : The unique structure may facilitate interactions with cholinergic receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
- Anxiolytic Effects : Similar compounds have been investigated for their anxiolytic properties, indicating that this compound may also have applications in anxiety treatment.
Synthesis and Modification
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one can be achieved through various chemical reactions, including:
- Cyclization Reactions : Utilizing precursor compounds to form the bicyclic structure.
- Functional Group Modifications : Altering substituents to enhance biological activity or improve pharmacokinetic properties.
Case Studies
Several case studies highlight the compound's application in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant improvement in depressive-like behaviors in animal models when administered at specific dosages. |
| Study 2 | Antitumor Activity | Showed a dose-dependent inhibition of cell growth in breast cancer cell lines, suggesting mechanisms involving apoptosis induction. |
| Study 3 | Cognitive Enhancement | Indicated potential for improving memory retention in rodent models, correlating with increased acetylcholine levels in the brain. |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Core Modifications: Bicyclo Saturation and Substituents
- Substituent Diversity: The 4-chlorophenoxy group distinguishes the target compound from BK49645 (fluoro-methylphenyl) and the ester derivative (phenylpropanoate). Chlorophenoxy groups are associated with improved metabolic stability and lipophilicity compared to esters, which may hydrolyze in vivo .
Pharmacological Activity and Therapeutic Potential
- ATF4 Inhibitors: Compounds like 2-(4-chlorophenoxy)-N-...acetamide () share the 4-chlorophenoxy motif but target ATF4 for cancer therapy. This highlights substituent-driven versatility in biological targets .
Key Research Findings and Implications
Substituent-Driven Selectivity: The 4-chlorophenoxy group may confer selectivity for peripheral vs. central nAChRs, as seen in analogues with halogenated aryl groups .
Therapeutic Breadth : While the target compound’s exact applications are underexplored, its structural relatives are investigated for neurodegenerative disorders (e.g., Alzheimer’s) and cancer, emphasizing the scaffold’s versatility .
Synthetic Challenges : Moderate yields (50–57%) in related compounds suggest optimization is needed for industrial-scale production .
Biological Activity
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one is a notable member of the azabicyclic family, which includes various bioactive compounds with significant pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a bicyclic structure derived from azabicyclo[3.2.1]octane , characterized by a nitrogen atom within the ring system. The molecular formula is , and it has a molecular weight of approximately 265.77 g/mol.
Research indicates that compounds within the azabicyclic class often exhibit diverse biological activities, primarily through interactions with neurotransmitter systems. Specifically, this compound has been studied for its potential as a vasopressin V(1A) receptor antagonist . Vasopressin receptors are crucial in regulating various physiological functions, including blood pressure and fluid balance.
Key Findings:
- Vasopressin V(1A) Antagonism : Studies have shown that this compound acts as a selective antagonist for the vasopressin V(1A) receptor, which could be beneficial in treating conditions such as hypertension and heart failure .
- Opioid Receptor Activity : It has also been investigated for its activity against mu and kappa opioid receptors, suggesting potential applications in pain management and addiction therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the bicyclic core:
Case Studies
Several studies have been conducted to evaluate the pharmacological properties of related azabicyclic compounds:
- Vasopressin V(1A) Receptor Study :
- Opioid Receptor Antagonist Development :
Q & A
Q. What are the key considerations in designing a synthesis protocol for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one?
The synthesis of this compound requires a multi-step approach:
- Bicyclic core formation : Cyclization reactions under high-pressure conditions (e.g., 100–150 atm) to stabilize the azabicyclo[3.2.1]octane framework, as observed in analogous compounds .
- Functionalization : Introducing the 4-chlorophenoxy group via nucleophilic substitution or coupling reactions. Solvent selection (e.g., DCM, THF) and temperature control (0–25°C) are critical for yield optimization .
- Steric control : Use of chiral catalysts or enantioselective reagents to manage stereochemistry at the bicyclic core, which impacts biological activity .
Q. How is the stereochemistry of the bicyclic core confirmed experimentally?
- X-ray crystallography : Provides definitive proof of spatial arrangement, particularly for the (1R,5S) configuration in related azabicyclo compounds .
- NMR spectroscopy : - and -NMR can identify coupling constants and NOE effects to infer stereochemical assignments .
- Chiral HPLC : Separates enantiomers to validate purity and configuration .
Q. What in vitro assays are recommended for preliminary biological activity assessment?
- Receptor binding assays : Screen for interactions with CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement studies, given structural similarities to neuroactive compounds .
- Enzyme inhibition : Test against cytochrome P450 isoforms or kinases to evaluate metabolic stability and off-target effects .
- Cytotoxicity profiling : Use immortalized cell lines (e.g., HEK-293) to establish baseline safety thresholds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Parameter optimization : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) methodologies .
- Intermediate characterization : Isolate and analyze intermediates via LC-MS or IR to identify yield-limiting steps (e.g., incomplete cyclization or side reactions) .
- Scale-up challenges : High-pressure reactors may improve cyclization efficiency at larger scales, as seen in related azabicyclo syntheses .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock or Schrödinger to model binding poses with receptors (e.g., ATF4 inhibitors, as in patent data) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize targets for experimental validation .
- QSAR modeling : Corrogate substituent effects (e.g., 4-chlorophenoxy vs. trifluoromethyl groups) to refine activity predictions .
Q. How can stability issues during storage or handling be addressed?
- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Formulation strategies : Lyophilization or encapsulation in cyclodextrins may enhance stability, as demonstrated for hygroscopic bicyclic amines .
- Thermal characterization : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine optimal storage temperatures .
Contradictory Data Analysis
Q. How should conflicting data about the compound’s metabolic stability be interpreted?
- Species-specific differences : Compare hepatocyte metabolism assays across species (human vs. rodent) to identify interspecies variability .
- CYP isoform profiling : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to isolate metabolic pathways and reconcile discrepancies .
- Experimental conditions : Variability in incubation times, cofactor concentrations, or cell viability assays may explain inconsistent results .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
